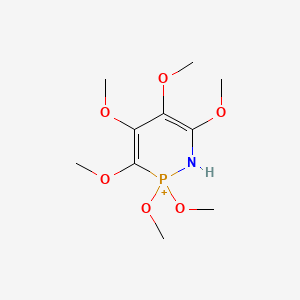
2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexamethoxyphosphazine, also known as 2,2,4,4,6,6-Hexamethoxy-1,3,5-triazatriphosphinine, is a chemical compound with the molecular formula C6H18N3O6P3 and a molecular weight of 321.15 g/mol . It is a white to off-white solid that is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO) . This compound is known for its applications in various fields, including as a flame retardant and an additive in lithium-ion batteries .
准备方法
Hexamethoxyphosphazine can be synthesized through several synthetic routes. One common method involves the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. The product is then purified through recrystallization or column chromatography .
In industrial production, hexamethoxyphosphazine is often produced in larger quantities using similar methods but with optimized reaction conditions to increase yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Hexamethoxyphosphazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Hexamethoxyphosphazine can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
科学研究应用
Hexamethoxyphosphazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphazine derivatives.
Biology: In biological research, hexamethoxyphosphazine is studied for its potential as a flame retardant in biological tissues.
Industry: In the industrial sector, hexamethoxyphosphazine is used as an additive in lithium-ion batteries to improve their performance and longevity.
作用机制
The mechanism of action of hexamethoxyphosphazine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by forming a protective barrier on the surface of materials, preventing the spread of flames . This barrier is created through the formation of a char layer, which acts as an insulating layer to reduce heat transfer .
In lithium-ion batteries, hexamethoxyphosphazine functions as an additive that enhances the stability of the electrolyte and improves the overall performance of the battery . It achieves this by interacting with the lithium ions and other components of the battery, leading to improved conductivity and reduced degradation .
相似化合物的比较
Hexamethoxyphosphazine can be compared with other similar compounds, such as hexamethylphosphoramide (HMPA) and hexamethoxyphosphazene . While all these compounds contain phosphorus and nitrogen atoms, hexamethoxyphosphazine is unique due to its methoxy groups, which provide distinct chemical properties and reactivity .
Hexamethylphosphoramide (HMPA): HMPA is a phosphoramide with the formula [(CH3)2N]3PO. Unlike hexamethoxyphosphazine, HMPA is a liquid and has different solubility and reactivity properties.
Hexamethoxyphosphazene: This compound is similar to hexamethoxyphosphazine but differs in its structural arrangement and specific applications.
属性
分子式 |
C10H19NO6P+ |
|---|---|
分子量 |
280.23 g/mol |
IUPAC 名称 |
2,2,3,4,5,6-hexamethoxy-1H-azaphosphinin-2-ium |
InChI |
InChI=1S/C10H19NO6P/c1-12-7-8(13-2)10(15-4)18(16-5,17-6)11-9(7)14-3/h11H,1-6H3/q+1 |
InChI 键 |
NGRQDJHEFKWAMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N[P+](C(=C1OC)OC)(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


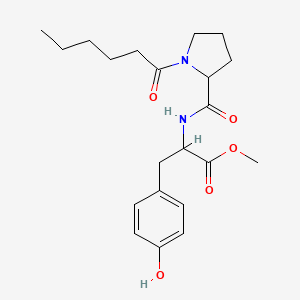

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)

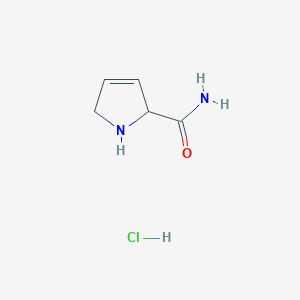
![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
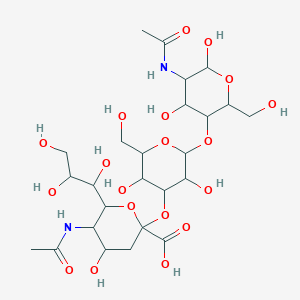
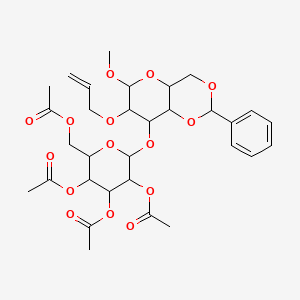
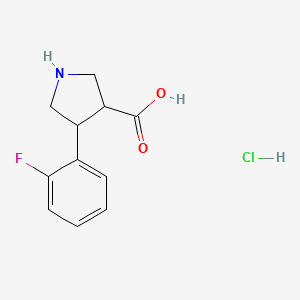
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
